Pyridine-2,3,4-triamine

Overview

Description

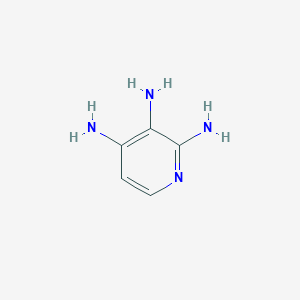

Pyridine-2,3,4-triamine is a heterocyclic aromatic compound featuring a pyridine ring substituted with amino groups at the 2-, 3-, and 4-positions (CAS: 52559-11-2) . Its molecular formula is C₅H₈N₄, with a molecular weight of 124.15 g/mol. This compound is synthetically versatile, often serving as a precursor for pharmaceuticals, coordination complexes, and advanced polymers. Key synthetic routes include:

- Deprotection of substituted derivatives: For example, bromo- and methoxybenzyl-protected variants are synthesized via dehydrative cyclization and subsequent deprotection .

- Functionalization of pyridine cores: Reactions with sulfonyl chlorides or carbonyl compounds enable further derivatization .

Its physicochemical properties include moderate solubility in polar solvents (e.g., NMP, DMF) and sensitivity to oxidation, necessitating careful handling under inert conditions .

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Pyridine Derivatives

One of the most common synthetic routes to pyridine-2,3,4-triamine involves the nucleophilic aromatic substitution (NAS) of halogenated pyridine precursors, such as 2,3,4-trichloropyridine, with ammonia or amines. This method exploits the electron-deficient nature of the pyridine ring, which facilitates the displacement of halogen atoms by nucleophiles under elevated temperature and pressure conditions.

- Reaction Conditions: Typically, 2,3,4-trichloropyridine is reacted with excess ammonia under high pressure and temperature to achieve substitution of chlorine atoms by amino groups.

- Advantages: This method allows direct introduction of amino groups at the desired positions on the pyridine ring.

- Industrial Relevance: The process is scalable and often optimized for yield and purity through subsequent purification steps such as recrystallization or distillation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2,3,4-trichloropyridine | Commercially available |

| Nucleophile | Ammonia (NH3) | Excess used |

| Temperature | Elevated (often >100 °C) | High temperature required |

| Pressure | Elevated (autoclave conditions) | To maintain ammonia in solution |

| Reaction time | Several hours | Depends on scale and conditions |

| Purification | Recrystallization, distillation | To obtain high purity |

Catalytic Hydrogenation of Nitro-Substituted Pyridine Derivatives

Another well-documented method involves the reduction of nitro-substituted pyridine compounds, such as 2,3,4-trinitropyridine, to the corresponding triamine using catalytic hydrogenation.

- Catalysts: Palladium on carbon (Pd/C) is commonly used as the catalyst.

- Solvents: Organic solvents such as methylene chloride, benzene, toluene, or ethanol are employed.

- Reaction Conditions: Hydrogen gas is introduced under controlled temperature (typically 50–60 °C) and pressure, with stirring to ensure efficient reduction.

- Advantages: This method provides high purity products with relatively short reaction times and reduced safety risks compared to other reduction methods.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2,3,4-trinitropyridine | Prepared or commercially sourced |

| Catalyst | Pd/C (5 wt%) | Facilitates hydrogenation |

| Solvent | Methylene chloride, benzene, toluene, ethanol | Choice affects solubility and rate |

| Temperature | 50–60 °C | Mild heating |

| Reaction time | 1–2 hours | Efficient reduction |

| Hydrogen source | H2 gas | Continuous flow or batch |

| Purification | Filtration to remove catalyst, recrystallization | Ensures high purity |

Hydrazine Hydrate Reduction of Nitro-Substituted Pyridine Derivatives

Hydrazine hydrate reduction is an alternative to catalytic hydrogenation, particularly for related triamine compounds with more complex substituents.

- Procedure: The nitro-substituted pyridine derivative is dissolved in ethanol, and hydrazine hydrate (80% volume) is added gradually under reflux conditions.

- Catalyst: Palladium on carbon may be used to facilitate the reaction.

- Reaction Time: Typically 12–15 hours under reflux.

- Outcome: The nitro groups are reduced to amino groups, yielding the triamine product.

This method is more commonly applied in the synthesis of substituted triamines with bulky groups but demonstrates the versatility of reduction strategies for pyridine triamines.

| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Purity of Product | Scalability | Safety Considerations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,3,4-trichloropyridine | Ammonia, high temp & pressure | Several hours | High (with purification) | High | Requires pressure equipment |

| Catalytic Hydrogenation | 2,3,4-trinitropyridine | Pd/C catalyst, H2 gas, mild heat | 1–2 hours | Very high | High | Requires handling H2 gas |

| Hydrazine Hydrate Reduction | Nitro-substituted pyridine | Hydrazine hydrate, Pd/C, reflux | 12–15 hours | High | Moderate | Hydrazine is toxic and reactive |

- The nucleophilic aromatic substitution method is widely used industrially due to its directness and scalability, but it requires careful control of reaction conditions to avoid side reactions and ensure complete substitution.

- Catalytic hydrogenation offers a cleaner and faster route to this compound with high purity, making it suitable for laboratory-scale synthesis and potentially for industrial applications with proper hydrogen handling infrastructure.

- Hydrazine hydrate reduction, while effective, involves longer reaction times and the use of hazardous reagents, limiting its appeal for large-scale production but useful for specialized derivatives.

- Purification steps such as recrystallization are critical across all methods to achieve the desired purity, especially for applications in pharmaceuticals or materials science.

- The choice of solvent and catalyst loading significantly influences reaction efficiency and product yield.

This compound can be prepared effectively by:

- Nucleophilic aromatic substitution of halogenated pyridine derivatives with ammonia under high temperature and pressure.

- Catalytic hydrogenation of nitro-substituted pyridine derivatives using palladium on carbon and hydrogen gas under mild conditions.

- Hydrazine hydrate reduction of nitro-substituted pyridine derivatives in the presence of palladium catalysts under reflux.

Each method has distinct advantages and limitations regarding reaction time, safety, scalability, and purity of the final product. The catalytic hydrogenation method stands out for its efficiency and product quality, while nucleophilic substitution remains a robust industrial approach.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,4-triamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Pyridine-2,3,4-triamine has been investigated for its potential anticancer properties. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of cancer cells. Recent studies have shown that concentrations above 50 μM significantly reduce cell viability in various cancer cell lines, including breast and colon cancer .

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against several pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 56 |

| Escherichia coli | 55 |

| Bacillus subtilis | 55 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Materials Science

This compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it valuable in creating functional materials with specific properties. Research has indicated that modifications to the amino groups can enhance the material's mechanical strength and thermal stability .

Biological Research

1. Enzyme Inhibition Studies

In biological research, this compound is employed to study enzyme inhibition mechanisms. Its interaction with various enzymes can provide insights into cellular processes and lead to the development of therapeutic agents targeting specific pathways.

2. Protein Interactions

This compound is also used in studies related to protein interactions. Understanding how this compound interacts with proteins can aid in drug design and the development of inhibitors for diseases linked to protein dysfunction .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 50 μM, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties found that structural modifications to pyridine derivatives enhanced their efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's versatility in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of pyridine-2,3,4-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers: Pyridine-2,4,5-triamine

Pyridine-2,4,5-triamine (CAS: 23244-87-3) shares the same molecular formula but differs in amino group placement. Key distinctions include:

The 2,4,5-isomer shows higher reactivity in sulfonamide formation due to steric and electronic effects , while the 2,3,4-isomer’s contiguous amino groups enhance chelation capabilities .

Heterocyclic Analogues: Pyrimidine-2,4,6-triamine

Pyrimidine-2,4,6-triamine (CAS: 213-720-7) replaces pyridine’s single nitrogen with two in a six-membered ring. Comparisons include:

Pyrimidine derivatives exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, favoring interactions with biomolecules .

Aliphatic Triamines: Spermine (SPM) Derivatives

Aliphatic triamines like spermine (SPM) derivatives differ in flexibility and hydrophobicity:

Pyridine-based triamines are preferred in high-temperature polymer applications, while aliphatic triamines excel in enzyme substrate roles .

Coordination Chemistry: Comparison with Monoaminopyridines

This compound’s three amino groups enable multidentate binding, unlike monoaminopyridines (e.g., 2-aminopyridine):

| Ligand Type | Binding Mode | Example Complexes |

|---|---|---|

| This compound | Tridentate (N,N,N) | Potential Pt(II) antitumor agents |

| 2-Aminopyridine | Monodentate (N) | [Cd(HZI)(2-amp)₂]Cl₂ |

Multidentate binding enhances metal complex stability, critical for catalytic and pharmaceutical applications .

Key Research Findings

- Polymer Science : this compound-derived hyperbranched polyimides exhibit exceptional thermal stability (Tg >300°C) and low dielectric constants (ε ≈3.9–4.3), ideal for optoelectronic materials .

- Anticancer Potential: Platinum(II) complexes with pyridine-based triamines form monofunctional DNA adducts, bypassing cisplatin resistance mechanisms .

Biological Activity

Pyridine-2,3,4-triamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with three amino groups at the 2nd, 3rd, and 4th positions. This unique structure contributes to its chemical reactivity and biological activity. The compound is recognized for its role as a precursor in the synthesis of various biologically active molecules, including potential pharmaceuticals.

Target Interactions

This compound interacts with several biological targets, influencing various biochemical pathways:

- Enzyme Modulation : It acts as a substrate for oxidoreductases, facilitating electron transfer reactions critical for metabolic processes.

- Cell Signaling : The compound can modulate key signaling pathways by affecting the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have shown its efficacy against various pathogens, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may play a role in reducing inflammation through modulation of inflammatory pathways.

- Antioxidant Properties : Its ability to influence oxidative stress responses highlights its potential as an antioxidant agent.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving cell cycle regulation and apoptosis induction.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Pneumocystis jirovecii and Toxoplasma gondii, both opportunistic pathogens in immunocompromised patients. The compound demonstrated significant inhibitory effects on these pathogens, with selectivity ratios indicating its potential as a therapeutic agent in treating infections associated with AIDS .

Cellular Mechanisms

In vitro assays revealed that this compound influences the expression of genes related to oxidative stress response. For instance, it was shown to upregulate antioxidant genes while downregulating pro-inflammatory cytokines in cellular models exposed to oxidative stress.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Pyridine-2,3,4-triamine, and how can reaction efficiency be optimized?

this compound is typically synthesized via catalytic hydrogenation of nitro-substituted precursors or nucleophilic substitution reactions. For example, nitro groups on pyridine rings can be reduced using hydrazine hydrate with Raney nickel as a catalyst under reflux conditions (similar to methods described for 4-amino-2,3,5-trimethylpyridine synthesis) . Optimization involves solvent selection (e.g., pyridine for stabilizing intermediates), temperature control (≤35°C to prevent side reactions), and purification via column chromatography . Yields improve with stoichiometric precision and inert atmospheres to avoid oxidation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FTIR Spectroscopy : Identifies NH₂ and aromatic C-N stretching vibrations (e.g., 3300–3500 cm⁻¹ for NH₂, 1600–1500 cm⁻¹ for pyridine rings) .

- ¹H-NMR : Resolves amine proton signals (δ 4.5–5.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm), confirming substitution patterns .

- Elemental Analysis : Validates molecular formula (C₅H₈N₄) and purity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., T₅% > 450°C in N₂ for related triamines) .

Q. What are the primary applications of this compound in materials science?

This compound serves as a precursor for hyperbranched polyimides (HBPIs). Its three amino groups enable crosslinking with dianhydrides, forming polymers with high glass transition temperatures (Tg > 218°C) and mechanical strength (tensile modulus ~2 GPa). Applications include high-temperature coatings and gas separation membranes .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in coordination chemistry?

The triamine’s planar pyridine ring and electron-rich amino groups facilitate chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Steric hindrance from substituents modulates ligand denticity, while electron-donating amino groups enhance metal-ligand charge transfer. Computational studies (DFT) predict preferential binding at the 2- and 4-amino sites due to lower orbital energy . Experimental validation via X-ray crystallography is recommended.

Q. What strategies stabilize this compound under harsh reaction conditions?

- pH Control : Avoid prolonged exposure to strong acids/bases to prevent deamination.

- Inert Storage : Store under argon at 4°C to minimize oxidative degradation .

- Derivatization : Protect amino groups with tert-butoxycarbonyl (Boc) moieties during multi-step syntheses .

Q. Can this compound enhance CO₂ capture in functionalized materials?

Triamine-grafted mesoporous silica (e.g., SBA-15) shows high CO₂ adsorption (up to 2.5 mmol/g at 25°C) due to chemisorption via carbamate formation. This compound’s multiple amino sites increase amine loading, improving dynamic adsorption capacity. Stability tests under humid conditions are critical to assess hydrolytic resistance .

Q. Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., over-reduced species or dimerization by-products).

- Solvent Screening : Replace polar aprotic solvents (e.g., NMP) with dimethylacetamide (DMAc) to reduce side reactions .

- Catalyst Optimization : Substitute Raney nickel with palladium on carbon for milder reduction conditions .

Q. Why do this compound-based polymers exhibit variable thermal stability?

Variability arises from crosslinking density and backbone rigidity. For example, HBPIs with symmetrical triarylpyridine segments show higher T₅% (>529°C) than asymmetric analogs due to ordered packing . TGA-FTIR coupling identifies decomposition products (e.g., NH₃, HCN) to refine thermal resistance.

Q. Methodological Tables

Table 1: Comparison of this compound Synthesis Routes

| Method | Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 60°C | 68% | 98% | |

| Hydrazine Reduction | N₂H₄, Raney Ni, Reflux | 72% | 95% | |

| Nucleophilic Substitution | KNH₂, NH₃(l), −33°C | 55% | 90% |

Table 2: Thermal Properties of Triamine-Derived Polymers

| Polymer | T₅% in N₂ (°C) | Tg (°C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| HBPI-1 (Symmetrical) | 529.8 | 311.0 | 101.3 | |

| HBPI-2 (Asymmetric) | 465.1 | 218.6 | 86.4 |

Properties

IUPAC Name |

pyridine-2,3,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXBXAJWVZTKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622735 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52559-11-2 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.